

2-Amino-4-fluorobenzamide chemical structure and synthesis

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Compound of Interest

Compound Name: 2-Amino-4-fluorobenzamide

Cat. No.: B111330

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An In-depth Technical Guide to **2-Amino-4-fluorobenzamide**: Chemical Structure and Synthesis

Introduction

2-Amino-4-fluorobenzamide is a fluorinated aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motifs, featuring an aniline and a benzamide core, make it a versatile intermediate for creating more complex molecules. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, making it a valuable synthon in drug discovery and development. This guide provides a detailed overview of its chemical structure, properties, and established synthesis methodologies, tailored for researchers and professionals in chemical and pharmaceutical sciences.

Chemical Structure and Properties

2-Amino-4-fluorobenzamide is a substituted benzamide with an amino group at position 2 and a fluorine atom at position 4 of the benzene ring.

Key Identifiers and Physicochemical Properties

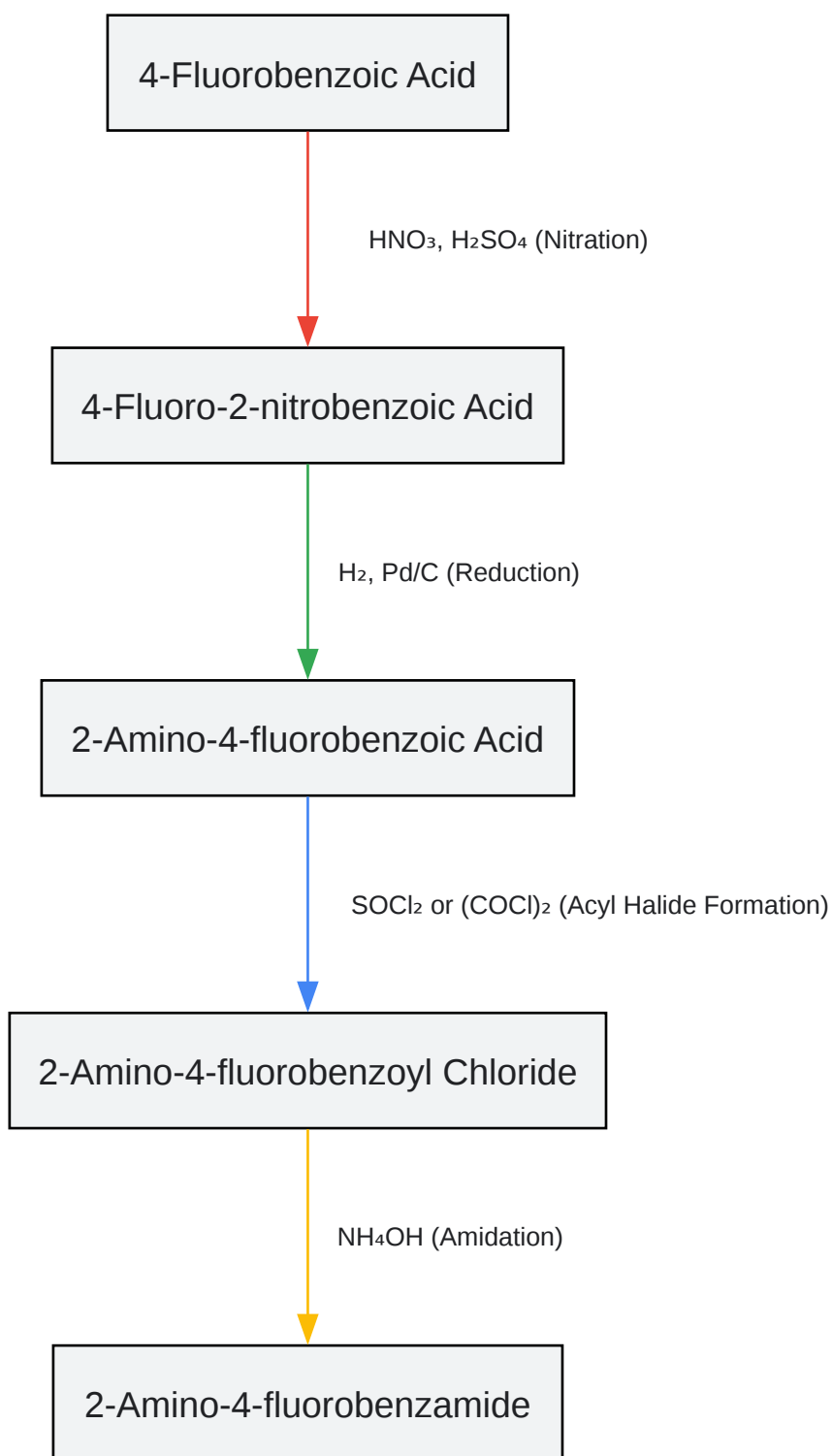
Property	Value	Reference
CAS Number	119023-25-5	[1][2]
Molecular Formula	C ₇ H ₇ FN ₂ O	[1][2]
Molecular Weight	154.14 g/mol	[1][2]
Appearance	Off-white to light brown solid	[1]
Melting Point	132 °C	[1]
Boiling Point	270.8±25.0 °C (Predicted)	[1]
Density	1.344±0.06 g/cm ³ (Predicted)	[1]
InChI Key	OAQNMGCVLKKYJF- UHFFFAOYSA-N	[3]
SMILES	C1=CC(=C(C(=C1F)N)C(=O)N)	N/A

Synthesis of 2-Amino-4-fluorobenzamide

The synthesis of **2-Amino-4-fluorobenzamide** can be achieved through several strategic routes. Two common and effective pathways are detailed below, starting from commercially available precursors.

Route 1: Synthesis from 2-Amino-4-fluorobenzoic Acid

This pathway involves the initial synthesis of 2-Amino-4-fluorobenzoic acid, a key intermediate, followed by its conversion to the target amide. The precursor acid is typically prepared from 4-fluorobenzoic acid through a nitration and subsequent reduction sequence.



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Caption: Synthesis of **2-Amino-4-fluorobenzamide** from 4-Fluorobenzoic Acid.

Step 1a: Synthesis of 4-Fluoro-2-nitrobenzoic Acid (Nitration)

- In a reaction vessel equipped with a stirrer and cooling bath, slowly add 4-fluorobenzoic acid to a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature, typically between -20 to 40 °C.[4]
- Maintain stirring for 1-6 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[4]
- Carefully pour the reaction mixture over crushed ice.
- Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 4-fluoro-2-nitrobenzoic acid.

Step 1b: Synthesis of 2-Amino-4-fluorobenzoic Acid (Reduction)

- Dissolve the 4-fluoro-2-nitrobenzoic acid from the previous step in a suitable solvent such as methanol or ethanol.[4]
- Add a catalytic amount of palladium on carbon (e.g., 5-10% Pd/C).
- Hydrogenate the mixture under a hydrogen atmosphere (typically 2-5 kg/cm²) at a temperature ranging from 60 to 100 °C for several hours.[5]
- After the reaction is complete, filter off the catalyst.
- Evaporate the solvent under reduced pressure to yield 2-amino-4-fluorobenzoic acid.[5] Purity is often high (e.g., 99.2%), with yields around 82-83%.[5]

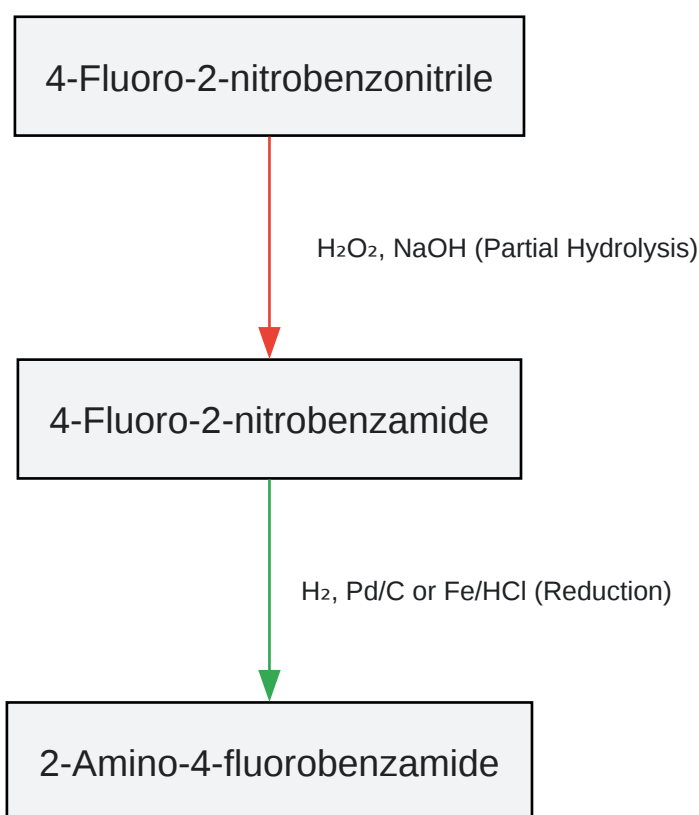
Step 1c: Synthesis of **2-Amino-4-fluorobenzamide** (Amidation)

- Suspend 2-amino-4-fluorobenzoic acid in an inert solvent (e.g., dichloromethane or toluene).
- Add thionyl chloride (SOCl₂) dropwise at room temperature to convert the carboxylic acid to its acyl chloride derivative. Reflux the mixture for 2-3 hours.
- Remove the excess SOCl₂ and solvent under vacuum.
- Dissolve the crude acyl chloride in a suitable solvent like acetone or THF and add it dropwise to a cooled, concentrated solution of ammonium hydroxide.

- Stir the mixture for 1-2 hours.
- Filter the resulting solid, wash with water, and dry to obtain **2-amino-4-fluorobenzamide**.

Route 2: Synthesis from 4-Fluoro-2-nitrobenzonitrile

This alternative route begins with 4-fluoro-2-nitrobenzonitrile and involves a hydrolysis step to form the amide, followed by the reduction of the nitro group. This pathway can be advantageous if the corresponding benzonitrile is readily available.



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Caption: Synthesis of **2-Amino-4-fluorobenzamide** from 4-Fluoro-2-nitrobenzonitrile.

Step 2a: Synthesis of 4-Fluoro-2-nitrobenzamide (Partial Nitrile Hydrolysis)

- Dissolve 4-fluoro-2-nitrobenzonitrile in a suitable solvent like DMSO or ethanol.
- Add a catalytic amount of a base, such as sodium hydroxide.^[6]

- Slowly add hydrogen peroxide (e.g., 30% aqueous solution) to the mixture while maintaining a controlled temperature.^[6]
- Stir the reaction until the nitrile is fully converted to the amide, as confirmed by analytical methods (e.g., GC-MS or LC-MS).
- Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield 4-fluoro-2-nitrobenzamide.

Step 2b: Synthesis of **2-Amino-4-fluorobenzamide** (Reduction)

- Dissolve the 4-fluoro-2-nitrobenzamide from the previous step in a solvent such as ethyl acetate or ethanol.
- Add a catalyst, typically 10% Pd/C.^[7]
- Pressurize the reaction vessel with hydrogen gas (e.g., 2 atmospheres) and stir at room temperature for several hours (e.g., 16-24 hours).^[7]
- Monitor the reaction for the disappearance of the starting material.
- Upon completion, filter the catalyst and remove the solvent under reduced pressure to obtain the final product, **2-amino-4-fluorobenzamide**. This reduction step is generally high-yielding, often achieving yields of over 98%.^{[7][8]}

Summary of Synthesis Data

The following table summarizes typical reaction conditions and outcomes for the key steps described.

Step	Starting Material	Reagents	Solvent	Yield	Purity	Reference
1b	4-Fluoro-2-nitrobenzoic acid	H ₂ , 2% Pd/C, Et ₃ N	Methanol	82%	>99%	[5]
2b	2-Fluoro-4-nitro-N-methylbenzamide	H ₂ , 10% Pd/C	Propyl Acetate	98.2%	98.9%	[7]
2b	N-methyl-2-fluoro-4-nitrobenzamide	H ₂ , Pd/C	N/A	98%	N/A	[8]

Note: Data for step 2b is based on the reduction of a closely related N-methylated analog, which is expected to have similar reactivity and yield to the unsubstituted amide.

Conclusion

2-Amino-4-fluorobenzamide is a key synthetic intermediate whose preparation is well-established. The choice of synthesis route often depends on the availability and cost of the starting materials. Both the amidation of 2-amino-4-fluorobenzoic acid and the reduction of a 4-fluoro-2-nitrobenzamide precursor offer efficient and high-yielding methods for its production. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize and utilize this valuable compound in their work.

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